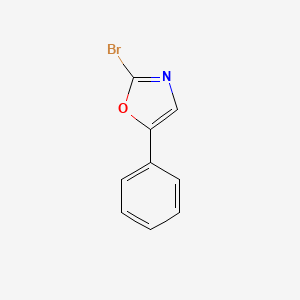
2-Bromo-5-phenyl-1,3-oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-5-phenyl-1,3-oxazole is a useful research compound. Its molecular formula is C9H6BrNO and its molecular weight is 224.057. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-Bromo-5-phenyl-1,3-oxazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant research findings and case studies.
Chemical Structure and Synthesis
This compound features a bromine atom at the 2-position and a phenyl group at the 5-position of the oxazole ring. The synthesis often involves bromination reactions, which can be performed using reagents like bromine or N-bromosuccinimide (NBS) in the presence of catalysts such as iron(III) bromide in organic solvents like dichloromethane.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study reported that derivatives of oxazoles, including this compound, showed effectiveness against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Anticancer Activity
The compound has been investigated for its anticancer properties. In vitro studies demonstrated that it induces apoptosis in cancer cell lines through the activation of caspase pathways. For instance, one study highlighted that this compound effectively inhibited proliferation in breast cancer cells by modulating cell cycle regulators .
Table 1: Summary of Biological Activities
| Activity Type | Effectiveness | Mechanism of Action |
|---|---|---|
| Antimicrobial | Effective against multiple strains | Disruption of cell wall synthesis |
| Anticancer | Induces apoptosis in cancer cells | Activation of caspase pathways |
| Enzyme Inhibition | Strong inhibitor of tyrosinase | Competitive inhibition at active site |
Study on Antimicrobial Efficacy
In a comparative study, this compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both bacteria, indicating potential as a lead compound for developing new antibiotics .
Investigation into Anticancer Mechanisms
A notable study explored the effects of this compound on MCF-7 breast cancer cells. The results revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis showed an increase in the percentage of cells in the sub-G1 phase, suggesting that the compound effectively induced apoptosis .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Interactions : The compound acts as a competitive inhibitor for enzymes such as tyrosinase, which is crucial in melanin biosynthesis. This interaction is significant for applications in skin whitening agents and treatment for hyperpigmentation disorders .
- Cell Signaling Pathways : It may modulate key signaling pathways involved in cell growth and apoptosis. For example, alterations in the expression levels of Bcl-2 family proteins were observed following treatment with this oxazole derivative .
Propiedades
IUPAC Name |
2-bromo-5-phenyl-1,3-oxazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-9-11-6-8(12-9)7-4-2-1-3-5-7/h1-6H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJUQKWSZCIOQKY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(O2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00657856 |
Source


|
| Record name | 2-Bromo-5-phenyl-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00657856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129053-70-9 |
Source


|
| Record name | 2-Bromo-5-phenyl-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00657856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














